molecular formula C20H23F2N3O3 B7051711 2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide

2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide

Cat. No.: B7051711
M. Wt: 391.4 g/mol
InChI Key: LYOZKVCSDTYGIX-UHFFFAOYSA-N
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Description

2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide is a synthetic organic compound characterized by the presence of difluoromethoxy, propylcarbamoylamino, and diphenylpropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the difluoromethoxy intermediate: This step involves the reaction of a suitable alcohol with a difluoromethylating agent under basic conditions to form the difluoromethoxy group.

    Coupling with propylcarbamoylamino group: The difluoromethoxy intermediate is then reacted with a propylcarbamoylamino derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Introduction of diphenylpropanamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions often require the presence of a base and are conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide
  • 2-[3-(methoxy)propylcarbamoylamino]-N,3-diphenylpropanamide
  • 2-[3-(difluoromethyl)propylcarbamoylamino]-N,3-diphenylpropanamide

Uniqueness

Compared to similar compounds, 2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3/c21-19(22)28-13-7-12-23-20(27)25-17(14-15-8-3-1-4-9-15)18(26)24-16-10-5-2-6-11-16/h1-6,8-11,17,19H,7,12-14H2,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOZKVCSDTYGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)NCCCOC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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